molecular formula C22H24N2O2 B3181992 Acrivastine D7 CAS No. 172165-56-9

Acrivastine D7

カタログ番号 B3181992
CAS番号: 172165-56-9
分子量: 355.5 g/mol
InChIキー: PWACSDKDOHSSQD-XQHWGIKSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acrivastine is an antihistamine medicine that helps alleviate allergy symptoms. It’s used to treat hay fever, conjunctivitis (red, itchy eyes), eczema, and hives (urticaria). It’s also used for reactions to insect bites and stings and for some food allergies . Acrivastine D7 is a deuterium-labeled version of Acrivastine .


Synthesis Analysis

This compound is synthesized from Acrivastine . The synthesis laboratories have a broad range of capabilities to fulfill your synthetic chemistry needs, especially the stable isotope-labeled compounds . A preparation method of Acrivastine involves taking p-methyl benzoyl hydrazone and alpha-halogenated pyridine as raw materials, carrying out palladium-catalyzed coupling reaction .


Molecular Structure Analysis

The molecular weight of this compound is 355.48, and its formula is C22H17D7N2O2 . The structure of this compound is elucidated based on spectroscopy analysis of MS .


Chemical Reactions Analysis

As an H1 receptor antagonist, this compound functions by blocking the action of histamine at this receptor, thereby preventing the symptoms associated with histamine release such as pruritis, vasodilation, hypotension, edema, bronchoconstriction, and tachycardia .


Physical And Chemical Properties Analysis

This compound is a deuterium-labeled Acrivastine. The molecular weight is 355.48, and the formula is C22H17D7N2O2 . The chemical structure of this compound is consistent with its structure .

科学的研究の応用

Pharmacological Properties and Efficacy

  • Antihistamine Efficacy : Acrivastine is an effective antihistamine for treating chronic urticaria and allergic rhinitis, with a rapid onset of action and comparable efficacy to other antihistamines like clemastine and terfenadine (Brogden & McTavish, 1991).

Comparative Studies

  • Comparison with Terfenadine : Research comparing acrivastine and terfenadine suggests acrivastine has minimal impact on cardiac conduction compared to terfenadine, which has been associated with cardiovascular side effects (Lang, Wang, & Wenger, 1993).
  • Rapid Onset of Action : A study demonstrated that acrivastine has a rapid onset of action in suppressing histamine-induced wheal reactions in allergic subjects (Petersen, Bindslev‐Jensen, Poulsen, & Mailing, 1994).

Clinical Trials

  • Effectiveness in Allergic Rhinitis : A clinical trial found that acrivastine, combined with pseudoephedrine, was significantly more effective than its individual components or placebo in treating symptoms of allergic rhinitis (Williams, Hull, Mcsorley, Frosolono, & Sanders, 1996).

Dermatological Applications

  • Treatment of Dermatological Conditions : Acrivastine has been found to be effective in treating various histamine-mediated dermatoses, with a high level of patient acceptability due to its potent H1-antihistamine activity and low sedative profile (Gibson, Manna, & Salisbury, 1989).

Safety and Efficacy in Long-Term Use

  • Prolonged Treatment Efficacy : A study showed that acrivastine is effective and well tolerated over prolonged periods for the treatment of seasonal allergic rhinitis (Bruno et al., 1989).

Comparison with Other Antihistamines

  • Comparison with Other H1 Antagonists : Acrivastine has been compared with other H1 receptor antagonists like terfenadine and diphenhydramine, showing distinct differences in CNS performance and subjective effects (Cohen, Hamilton, & Peck, 2004).

作用機序

Target of Action

Acrivastine D7 primarily targets the Histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions, such as seasonal allergic rhinitis, by binding to histamine, a compound released by the body during an allergic response .

Mode of Action

As an H1 receptor antagonist , this compound functions by blocking the action of histamine at the H1 receptor . This prevents the symptoms associated with histamine release such as pruritus (itching), vasodilation (widening of blood vessels), hypotension (low blood pressure), edema (swelling), bronchoconstriction (narrowing of airways), and tachycardia (fast heart rate) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histamine signaling pathway . By blocking the H1 receptor, this compound inhibits the normal function of histamine, thereby disrupting this pathway and its downstream effects .

Pharmacokinetics

This compound is rapidly absorbed from the gastrointestinal tract following oral administration . It reaches maximum plasma concentrations approximately 1.14 hours after administration . The volume of distribution is 0.46 ± 0.05 L/kg, and it binds to human plasma proteins at a rate of 50 ± 2.0% . These properties impact the bioavailability of this compound, determining how much of the drug reaches the systemic circulation and can exert its therapeutic effect .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the alleviation of symptoms associated with allergic reactions. By blocking the H1 receptor, it prevents histamine from exerting its effects, thereby reducing symptoms such as sneezing, rhinorrhea (runny nose), pruritus, lacrimation (tearing), and nasal congestion .

Safety and Hazards

Acrivastine may cause drowsiness and dizziness. It’s not recommended for people over 65 because very little research on the medicine has been done in this age group . It’s best not to drink alcohol while you’re taking Acrivastine as it can make you feel sleepy . Acrivastine is primarily eliminated by the kidneys .

将来の方向性

Acrivastine is a useful addition to drugs currently available for the treatment of patients with allergic diseases in whom a histamine H1-receptor antagonist is indicated . Because of its rapid onset of action, Acrivastine will be particularly useful for ‘on-demand’ therapy in patients with intermittent symptoms .

特性

IUPAC Name

(E)-3-[6-[(E)-3-pyrrolidin-1-yl-1-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]prop-1-enyl]pyridin-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26/h4-13H,2-3,14-16H2,1H3,(H,25,26)/b12-11+,20-13+/i1D3,7D,8D,9D,10D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWACSDKDOHSSQD-XQHWGIKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1/C(=C\CN2CCCC2)/C3=CC=CC(=N3)/C=C/C(=O)O)[2H])[2H])C([2H])([2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acrivastine D7
Reactant of Route 2
Acrivastine D7
Reactant of Route 3
Reactant of Route 3
Acrivastine D7
Reactant of Route 4
Reactant of Route 4
Acrivastine D7
Reactant of Route 5
Acrivastine D7
Reactant of Route 6
Acrivastine D7

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。